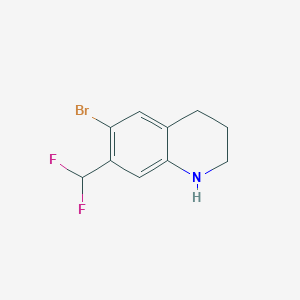

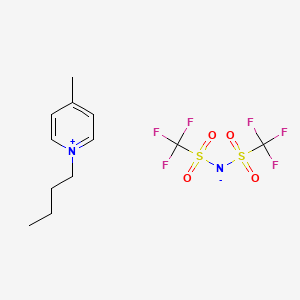

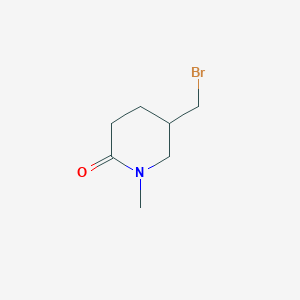

amine hydrochloride CAS No. 1645350-32-8](/img/structure/B1383285.png)

[(2-Bromo-4-fluorophenyl)methyl](methyl)amine hydrochloride

Overview

Description

2-Bromo-4-fluorophenyl)methyl)(methyl)amine hydrochloride (2BFMAH) is a synthetic compound that is utilized in a variety of scientific and laboratory experiments. It is a versatile compound that has been used in research and development for a variety of purposes. It is a derivative of phenethylamine, a type of amine that is commonly used in organic chemistry. 2BFMAH has been used in a variety of scientific research applications, from drug discovery to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Antidepressive Activity

(2-Bromo-4-fluorophenyl)methylamine hydrochloride's derivatives have been studied for their potential in synthesizing compounds with antidepressant activities. For instance, a study synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a similar compound via amination and cyclization, yielding a product with significant antidepressant activity in mice tests (Tao Yuan, 2012).

Fluorogenic Reagent for Primary Amines

The chemical also serves as a basis for creating fluorogenic reagents used in the analysis of primary amines and aminated carbohydrates. This application is vital in the fields of HPLC, CE, and MALDI/MS for peptides and oligosaccharides analysis, demonstrating the versatility of this compound (P. Chen & M. Novotny, 1997).

Synthesis of Morpholine Derivatives

Another significant application is the synthesis of morpholine derivatives. For example, 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was synthesized using a process similar to the one used for (2-Bromo-4-fluorophenyl)methylamine hydrochloride. These derivatives are noted for their ease of operation and high yield, showing the practicality of using this compound in synthetic chemistry (Tan Bin, 2010).

Corticotrophin-Releasing Factor Receptor Antagonist

Derivatives of this compound, such as 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride, have been investigated for their potential as corticotrophin-releasing factor receptor antagonists. This suggests its use in exploring new treatments for stress-related disorders (D. Gully et al., 2002).

Determining the ee of α-Chiral Amines

The compound is also crucial in the development of reagents for determining the enantiomeric excess of α-chiral amines. An example is (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is used for regioselective ring-opening reactions with α-chiral amines, demonstrating its importance in stereoisomer analysis (Sergi Rodríguez-Escrich et al., 2005).

Antibacterial Activity

Some derivatives exhibit notable antibacterial activity. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine shows effectiveness against Staphylococcus aureus and Chromobacterium violaceum, pointing to potential applications in developing new antibacterial agents (Nadine Uwabagira et al., 2018).

properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-11-5-6-2-3-7(10)4-8(6)9;/h2-4,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALGUNGOSYJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)